

# Comparative pharmacokinetic study of Lenvatinib in different species

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## Compound of Interest

Compound Name: Lenvatinib-d4

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## A Comparative Pharmacokinetic Profile of Lenvatinib Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across several species, including humans, monkeys, rats, and mice. The data presented is essential for the extrapolation of preclinical findings to clinical trial design and for understanding the disposition of this anti-cancer agent.

## Comparative Pharmacokinetic Parameters of Lenvatinib

The following table summarizes the key pharmacokinetic parameters of Lenvatinib following oral administration in various species. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Parameter	Human	Monkey (Cynomolgus)	Rat (Sprague- Dawley)	Mouse (ICR)
Dose (mg/kg)	~0.34 (24 mg/70 kg)	3	3	3
Cmax (ng/mL)	210 - 520[1]	1380 ± 202	6170 ± 1030	1970
Tmax (hr)	1 - 4[2][3][4]	1.0 (1.0 - 2.0)	0.5 (0.5 - 1.0)	1.0 (0.5 - 1.0)
AUC <sub>0-inf</sub> (ng·h/mL)	1610 - 6960[1]	5110 ± 891	20700 ± 2200	5600
Terminal Half-life (t <sub>1/2</sub> ) (hr)	~28[2][3][4]	3.33 ± 0.43	3.61 ± 0.35	1.74
Oral Bioavailability (%)	~85%	78.4 ± 13.7	68.7 ± 7.3	64.4

Data for monkey, rat, and mouse are from Mizuo & Mano, 2023.[5] Human data is compiled from multiple clinical studies.

## Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standardized and validated methodologies. Below is a representative experimental protocol for a comparative pharmacokinetic study of Lenvatinib.

### Animal Studies (Mouse, Rat, Monkey)

#### 1. Animal Handling and Dosing:

- Male ICR mice, Sprague-Dawley rats, and cynomolgus monkeys were used.[5]
- Animals were fasted overnight prior to oral administration of Lenvatinib.
- Lenvatinib was formulated as a suspension and administered via oral gavage.[5]

#### 2. Sample Collection:

- Blood samples were collected serially from a suitable vein (e.g., tail vein in rodents, femoral vein in monkeys) at predetermined time points post-dosing.[5]
- For monkeys, typical collection time points were pre-dose, and at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
- Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

### 3. Bioanalytical Method:

- Plasma concentrations of Lenvatinib were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]
- The method involved protein precipitation to extract the drug from the plasma matrix.
- The lower limit of quantification was typically around 5 ng/mL.[5]

## Human Studies

### 1. Study Population and Dosing:

- Studies were conducted in adult patients with various types of solid tumors.
- Lenvatinib was administered orally as capsules, typically at a dose of 24 mg once daily.[4]

### 2. Sample Collection:

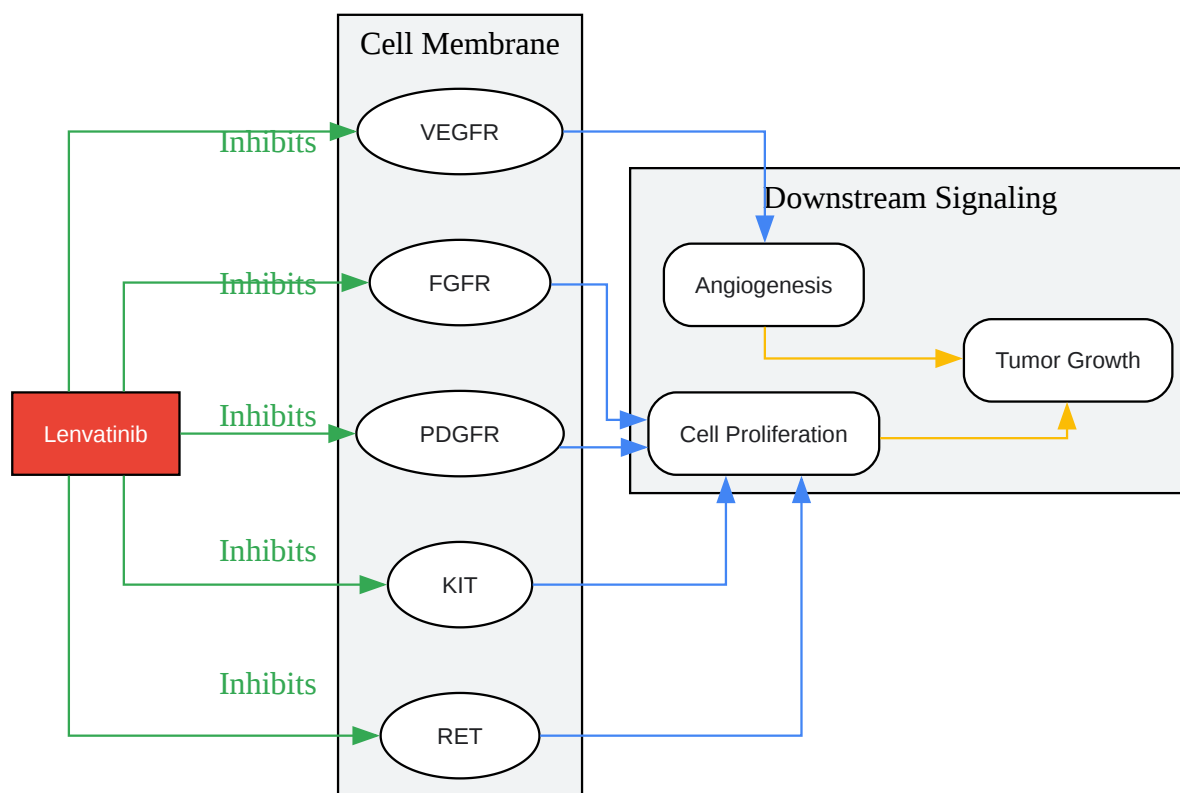
- Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on day 1 and at steady-state (e.g., day 15).
- A typical sampling schedule would include pre-dose, 1, 2, 4, 8, and 24 hours post-dose.

### 3. Bioanalytical Method:

- Plasma concentrations of Lenvatinib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.

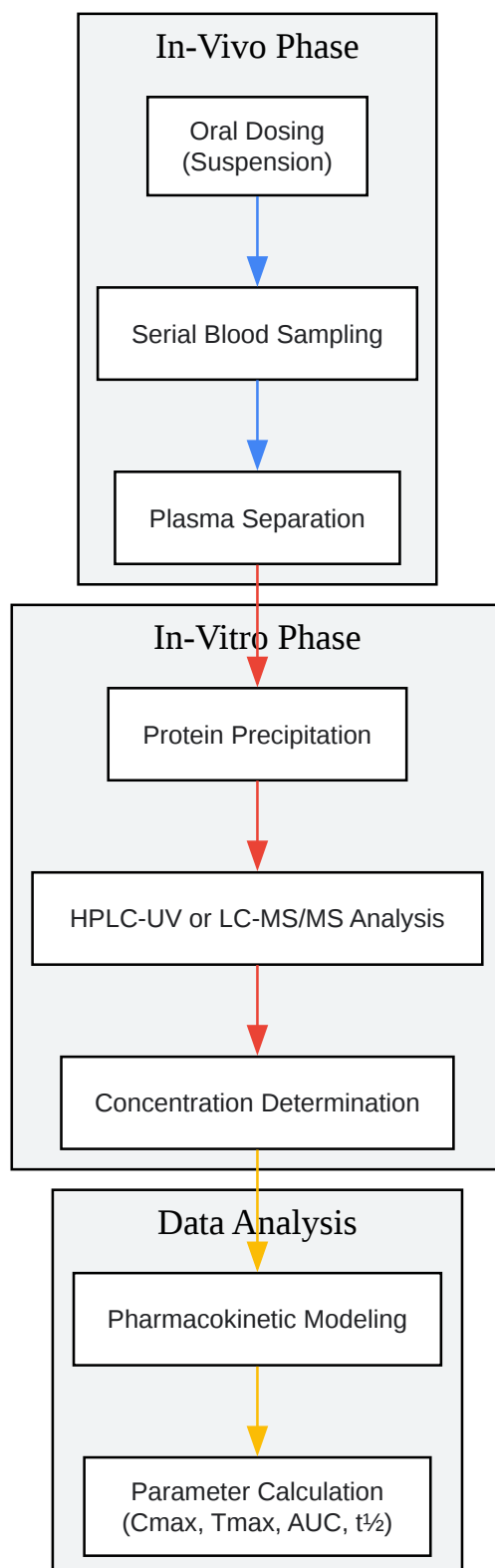
## Visualizing the Data and Processes

To further aid in the understanding of Lenvatinib's mechanism and the experimental procedures, the following diagrams have been generated.



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Caption: Lenvatinib's mechanism of action, inhibiting multiple receptor tyrosine kinases.



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